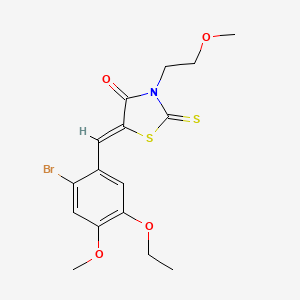
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have promising therapeutic effects against various types of cancers.
Wirkmechanismus
The mechanism of action of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDACs, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins, which in turn leads to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to growth arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the regulation of gene expression and the role of HDACs in cancer. However, one limitation of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective against cancer. Another area of interest is the development of combination therapies involving HDAC inhibitors and other anticancer agents, which may enhance the effectiveness of both treatments. Finally, there is a need for further research on the mechanisms of action of HDAC inhibitors and their effects on gene expression and cellular signaling pathways.
Synthesemethoden
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N~1~-isobutyl-5-chloro-2-methoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(methylsulfonyl)-5-chloro-2-methoxyaniline. Finally, this compound is reacted with glycine to form the desired product, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as an anticancer agent. It has been shown to have promising effects against various types of cancers, including leukemia, lymphoma, and solid tumors. In addition, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-10(2)8-16-14(18)9-17(22(4,19)20)12-7-11(15)5-6-13(12)21-3/h5-7,10H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRHLUSZFFQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B4921329.png)
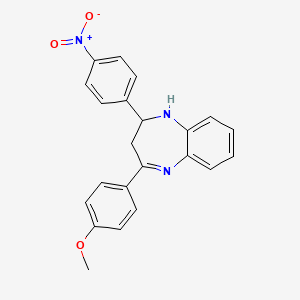
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)
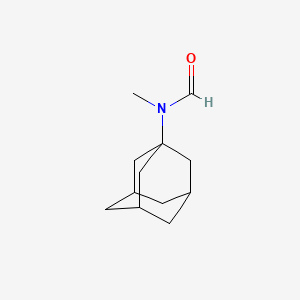
![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)
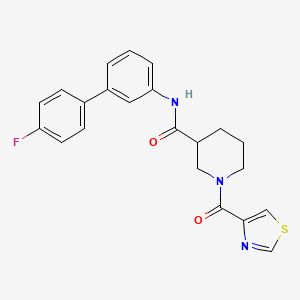
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)
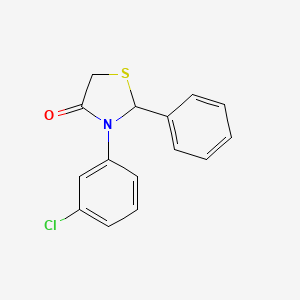
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)

